4-(4-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide
Description
The compound 4-(4-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide (hereafter referred to as Compound A) is a structurally complex molecule featuring a piperazine-carboxamide core, a 4-chlorophenyl substituent, and a triazole-linked 2-methylpropyl side chain. Piperazine-carboxamide derivatives are widely studied for their biological activities, particularly in antimicrobial and antifungal applications . The piperazine ring in such compounds typically adopts a chair conformation, which enhances structural stability and influences intermolecular interactions . The 4-chlorophenyl group may enhance lipophilicity and target binding, while the 2-methylpropyl side chain could modulate metabolic stability .
Properties
Molecular Formula |
C19H26ClN7O2 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H26ClN7O2/c1-13(2)11-16-22-18(25-24-16)23-17(28)12-21-19(29)27-9-7-26(8-10-27)15-5-3-14(20)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,21,29)(H2,22,23,24,25,28) |
InChI Key |
MLCMDEJGLXZHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate alkyne.
Attachment of the piperazine ring: The triazole intermediate is then reacted with a piperazine derivative under suitable conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the intermediate with a chlorophenyl derivative, often using a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide
- Key Features : This compound () shares the piperazine-carboxamide backbone and 4-chlorophenyl group with Compound A . However, it lacks the triazole side chain, instead incorporating an ethyl group on the piperazine ring.
- Conformation : The piperazine ring adopts a chair conformation, similar to Compound A .
- Activity : Carboxamide derivatives like this are intermediates in organic synthesis, but their biological activity is less documented compared to triazole-containing analogues .
4-{[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]Carbonyl}-N-Ethyl-Piperazine-1-Carboxamide
- Key Features : This pyrazole-piperazine-carboxamide () replaces the triazole in Compound A with a pyrazole ring. The fluorophenyl substituent introduces distinct electronic effects compared to the chlorophenyl group.
- Activity: Pyrazole derivatives are noted for antimicrobial properties, suggesting that Compound A’s triazole moiety may offer broader antifungal efficacy .
Triazole-Containing Analogues
Fluconazole Derivatives with Piperazine Side Chains
- Key Features : describes fluconazole analogues modified with (4-substituted)-piperazine-1-yl groups. These compounds retain the triazole core but lack the carboxamide linkage present in Compound A .
- Activity : Introducing piperazine side chains enhanced antifungal activity by 4-fold against Candida albicans compared to fluconazole, highlighting the importance of piperazine in improving potency .
Heterocyclic Variants
Pyrazole and Imidazole Derivatives
- Key Features : Compounds in and feature imidazole or pyrazole rings instead of triazole. For example, (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide () uses an imidazole group.
- Activity : Imidazole derivatives are less potent against fungi than triazoles due to reduced target affinity and metabolic stability .
Research Findings and Implications
- Structural Stability : The chair conformation of the piperazine ring in Compound A (shared with derivatives) ensures rigidity, which is critical for binding to fungal cytochrome P450 enzymes .
- Activity Trends : Triazole-piperazine hybrids () outperform fluconazole, suggesting Compound A ’s dual triazole and piperazine motifs may synergistically enhance efficacy .
- Synthetic Challenges : The carboxamide linkage in Compound A requires precise coupling techniques, as seen in pyrazole-carboxamide syntheses (). X-ray crystallography () is essential for confirming stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
